tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate
Overview
Description
tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a tert-butyl carbamate group attached to a spiro[3.4]octane ring system, which is further substituted with a 4-bromophenyl group. The presence of the bromine atom and the spirocyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.4]octane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic ring system.
Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a brominated aromatic compound and a suitable nucleophile.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea are often employed under basic conditions.
Major Products
Oxidation: Brominated quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The spirocyclic structure is known to impart stability and rigidity, which can enhance the binding affinity and selectivity of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-azaspiro[3.4]octan-6-yl)carbamate
- tert-Butyl (2-formylspiro[3.4]octan-2-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate is unique due to the presence of the 4-bromophenyl group. This substitution not only affects the compound’s reactivity but also its potential applications in various fields. The bromine atom can participate in specific interactions, such as halogen bonding, which can be leveraged in drug design and material science.
This detailed overview provides a comprehensive understanding of tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[34]octan-2-yl)carbamate, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-15(2,3)23-14(20)19-16(12-4-6-13(18)7-5-12)10-17(11-16)21-8-9-22-17/h4-7H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIRVIKBEJEIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731134 | |
Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199557-05-5 | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199557-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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